molecular formula C7H8BrNO2S B1282379 4-(Bromomethyl)benzenesulfonamide CAS No. 40724-47-8

4-(Bromomethyl)benzenesulfonamide

Numéro de catalogue B1282379
Numéro CAS: 40724-47-8
Poids moléculaire: 250.12 g/mol
Clé InChI: QNJHTLTUBNXLFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Bromomethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry due to their antimicrobial and anticancer properties. The compound is characterized by the presence of a bromomethyl group attached to a benzenesulfonamide moiety. This structure serves as a key intermediate in the synthesis of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to 4-(Bromomethyl)benzenesulfonamide, typically involves the reaction of sulfanilamide with halogenated compounds. For instance, sulfanilamide was reacted with 2-bromopropionyl bromide to form bromo-substituted sulfonamide intermediates, which were then treated with secondary amines to obtain novel sulfonamide derivatives . Another related synthesis involved the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide, which included a Wagner–Meerwein rearrangement stage .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, UV–Vis, and X-ray crystallography. For example, a sulfonamide compound was crystallized and its structure was determined to be in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, including bond lengths and angles, vibrational frequencies, and NMR chemical shifts .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions to form different derivatives with diverse biological activities. The bromomethyl group in 4-(Bromomethyl)benzenesulfonamide is a reactive site that can be utilized to introduce additional functional groups or to form bonds with other molecules. For instance, (Z)-aryl 4-(2-bromovinyl)benzenesulfonates were synthesized from phenols, which could be further converted to (Z)-4-(2-Bromovinyl)-benzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and photoluminescence, which are important for their applications in drug design and other fields. The presence of different substituents on the sulfonamide ring can modulate these properties significantly. For example, the introduction of a bromomethyl group can affect the compound's reactivity and interaction with biological targets .

Relevant Case Studies

Several studies have evaluated the biological activities of sulfonamide derivatives. Compounds synthesized from 4-(Bromomethyl)benzenesulfonamide and its analogs have been tested for in vitro antimicrobial activities and cytotoxicity against cancer cells. Some derivatives showed promising results, with certain compounds being active against all tested cancerous cells without cytotoxic effects on normal cells . Additionally, the impact of different substituents on the sulfonamide ring on the antimicrobial activity has been highlighted, with larger ring sizes and nitrogen-containing heteroatoms leading to improved activities .

Applications De Recherche Scientifique

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of anticancer and antimicrobial agents .

Application

Researchers have synthesized new benzenesulfonamide derivatives, including 4-(Bromomethyl)benzenesulfonamide, as potential anticancer and antimicrobial agents . These compounds were designed to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .

Methods

The derivatives were evaluated for their anti-proliferative activity against two breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) . The cellular uptake of the three active compounds was carried out using HPLC method on the MDA-MB-231 cell lines .

Results

Several of the synthesized compounds showed significant inhibitory effects against both cancer cell lines, with concentrations ranging from 1.52–6.31 μM . Three of the compounds also showed excellent enzyme inhibition against CA IX, with IC50 values between 10.93–25.06 nM .

Solubility Studies

Field

4-(Bromomethyl)benzenesulfonamide has been used as a model compound in solubility studies .

Application

The solubility of this compound was investigated using both experimental and computational methods .

Methods

New experimental solubility data were collected in various solvents, including DMSO, DMF, 4FM, and their binary mixtures with water .

Results

The results of these studies are not specified in the source .

Triazole-Benzenesulfonamide Hybrids

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of triazole-benzenesulfonamide hybrids .

Application

Hybridization of triazoles and benzenesulfonamides represents an advanced approach in the direction of synthesis of more potent therapeutic candidates with higher potency and lesser side effects . These hybrids have been synthesized and evaluated for various biological activities .

Methods

The methods of synthesis and evaluation are not specified in the source .

Results

The results of these studies are not specified in the source .

COX-2 Inhibitors

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of COX-2 inhibitors .

Application

Benzenesulfonamide bearing triazole moieties were synthesized as potential COX-2 inhibitors .

Methods

The methods of synthesis and evaluation are not specified in the source .

Results

Two of the synthesized compounds were good inhibitors of COX-2, with IC50 values of 0.28 and 0.17 µM, respectively . These compounds were even 14.4 and 23.7-fold more potent than celecoxib, a well-known COX-2 inhibitor .

Anti-Trypanosomal Agents

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of anti-trypanosomal agents .

Application

Triazole-benzenesulfonamide hybrids have been synthesized and evaluated for their anti-trypanosomal activity .

Methods

The methods of synthesis and evaluation are not specified in the source .

Results

The results of these studies are not specified in the source .

Anti-Malarial Agents

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of anti-malarial agents .

Application

Triazole-benzenesulfonamide hybrids have been synthesized and evaluated for their anti-malarial activity .

Methods

The methods of synthesis and evaluation are not specified in the source .

Results

The results of these studies are not specified in the source .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name

4-(bromomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHTLTUBNXLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522710
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethylbenzenesulfonamide

CAS RN

40724-47-8
Record name 4-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-hydroxymethyl-benzene-sulphonamide (0.105 mg, 0.56 mmoles) was dissolved in DCM (5 mL). Polymer supported triphenylphosphine (294 mg, 2.4 mmoles/g, 1.12 mmoles) was added, and the mixture was stirred with a shaker at room temperature for 10 minutes. CBr4 (557 mg, 1.68 mmoles) was then added, and stirring was continued for 3 hours. The supported reagent was removed by filtration, the solvent was evaporated, and the crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt 9/1) to yield the title compound as a light-yellow solid (70 mg).
Quantity
0.105 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two
Name
Quantity
557 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)benzenesulfonamide

Citations

For This Compound
39
Citations
S Itsuno, S Yamamoto, S Takata - Tetrahedron Letters, 2014 - Elsevier
Various kinds of 4-(bromomethyl)benzenesulfonamides were prepared as quaternization reagent of cinchonidine. Cinchonidinium salts obtained from the quaternization of cinchonidine …
Number of citations: 6 www.sciencedirect.com
A Angeli, L di Cesare Mannelli, E Lucarini… - European Journal of …, 2018 - Elsevier
A series of selenides bearing benzensulfonamide were investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1). Potent inhibitory action, in the low …
Number of citations: 40 www.sciencedirect.com
A Angeli, L di Cesare Mannelli, E Trallori… - ACS Medicinal …, 2018 - ACS Publications
A series of novel selenides bearing benzenesulfonamide moieties was synthesized and investigated for their inhibition on six human (h) carbonic anhydrase (CA, EC 4.2.1.1) isoforms …
Number of citations: 22 pubs.acs.org
A Angeli, G Abbas, S Del Prete, C Capasso… - Bioorganic …, 2018 - Elsevier
A series of selenides bearing benzenesulfonamide moieties was evaluated as carbonic anhydrase (CA, EC 4.2.1.1) inhibitors against the pathogenic bacteria Vibrio cholerae (VchCAα …
Number of citations: 20 www.sciencedirect.com
A Angeli, M Etxebeste-Mitxeltorena… - Journal of medicinal …, 2020 - ACS Publications
We report for the first time a novel series of tellurides bearing sulfonamide as selective and potent inhibitors of the β-class carbonic anhydrase (CA; EC 4.2.1.1) enzyme expressed in …
Number of citations: 29 pubs.acs.org
R Guillon, F Pagniez, F Giraud, D Crépin… - …, 2011 - Wiley Online Library
As part of our studies focused on the design of 1‐[((hetero)aryl‐ and piperidinylmethyl)amino]‐2‐phenyl‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐2‐ols as antifungal agents, we report the …
C Ceni, D Catarzi, F Varano, D Dal Ben… - European Journal of …, 2020 - Elsevier
This paper describes identification of the first-in-class multi-target adenosine A 2A receptor antagonists-carbonic anhydrase (CA) IX and XII inhibitors, as new potential antitumor agents. …
Number of citations: 10 www.sciencedirect.com
G Benito, I D'Agostino, S Carradori… - Future Medicinal …, 2023 - Future Science
Aim: Development of dual-acting antibacterial agents containing Erlotinib, a recognized EGFR inhibitor used as an anticancer agent, with differently spaced benzenesulfonamide …
Number of citations: 3 www.future-science.com
A Angeli, M Pinteala, SS Maier, A Toti… - Bioorganic & Medicinal …, 2021 - Elsevier
We evaluated in vitro a series of telluride containing compounds bearing the benzenesulfonamide group, as effective inhibitors of the physiologically relevant human (h) expressed …
Number of citations: 10 www.sciencedirect.com
G Rai, KR Brimacombe, BT Mott, DJ Urban… - Journal of medicinal …, 2017 - ACS Publications
We report the discovery and medicinal chemistry optimization of a novel series of pyrazole-based inhibitors of human lactate dehydrogenase (LDH). Utilization of a quantitative high-…
Number of citations: 100 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.